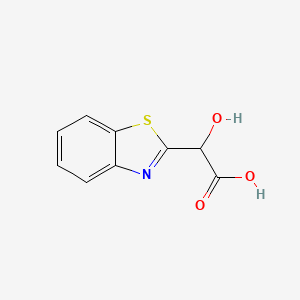
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide is a chemical compound with the molecular formula C15H8Cl2N2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine derivative. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for chromatography and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamide derivatives with different functional groups replacing the chloro substituents.
科学的研究の応用
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide is unique due to its specific structural features, such as the presence of the 1,3-dioxo-2-phenylisoindol moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C21H12Cl2N2O3 |
|---|---|
分子量 |
411.2 g/mol |
IUPAC名 |
3,4-dichloro-N-(1,3-dioxo-2-phenylisoindol-4-yl)benzamide |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-15-10-9-12(11-16(15)23)19(26)24-17-8-4-7-14-18(17)21(28)25(20(14)27)13-5-2-1-3-6-13/h1-11H,(H,24,26) |
InChIキー |
KCKGBWZRFNOPNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Difluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B12452856.png)
![2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12452863.png)
![2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452867.png)

![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B12452875.png)

![2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B12452878.png)
![5-(3,4-dimethoxybenzyl)-1,3-dimethyl-5-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12452890.png)
![5-[[4-(dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B12452893.png)


![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)
